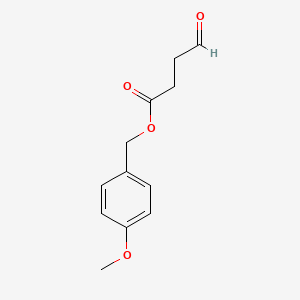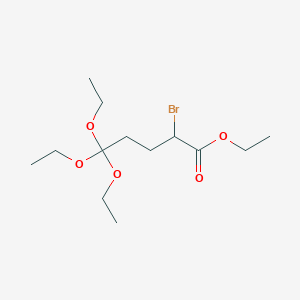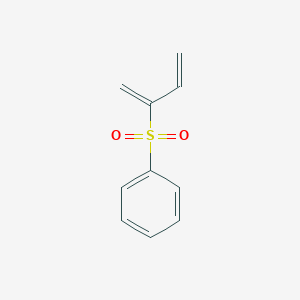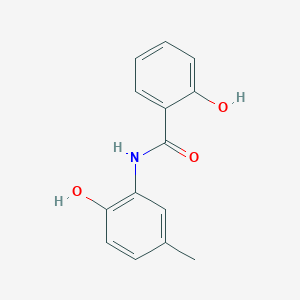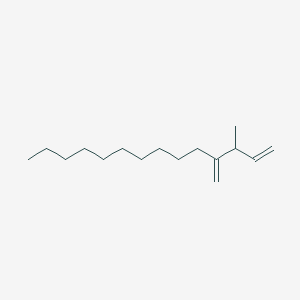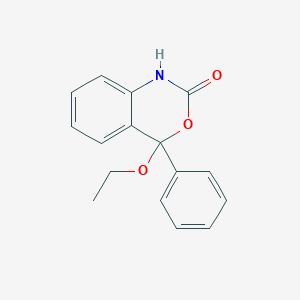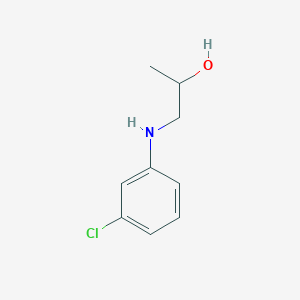
1-(3-Chloroanilino)propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- It serves as an intermediate in the production of epichlorohydrin , a compound widely used in the synthesis of plastics, resins, and other chemicals.
1,3-Dichloropropan-2-ol: (1,3-DCP) has the chemical formula HOCH₂CHClCH₂Cl. It appears as a colorless liquid.
準備方法
- Synthetic Routes: 1,3-DCP can be synthesized through the chlorination of glycerol (propane-1,2,3-triol) using hydrochloric acid . The reaction proceeds as follows:
Glycerol+2HCl→1,3-DCP+2H₂O
Industrial Production: The industrial production of 1,3-DCP involves the chlorination of glycerol on a large scale.
化学反応の分析
Reactions: 1,3-DCP undergoes various reactions, including , , and .
Common Reagents and Conditions:
Major Products:
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of other compounds.
Biology: Limited research, but it may have applications in cell biology due to its reactivity.
Medicine: Not commonly used directly in medicine, but its derivatives find applications.
Industry: Vital for epichlorohydrin production.
作用機序
- The exact mechanism isn’t well-documented, but it likely involves interactions with cellular components.
Molecular Targets: Unknown.
Pathways: Requires further investigation.
類似化合物との比較
Uniqueness: 1,3-DCP’s unique structure lies in its dichloro substitution pattern.
Similar Compounds: Other chlorinated alcohols, such as 1,2-dichloropropanol and 1,3-dichloropropanol
Remember that 1,3-DCP is considered a carcinogen and mutagen . Its presence in some Asian-style sauces, along with 3-monochloropropane-1,2-diol (3-MCPD), warrants attention
特性
CAS番号 |
111609-82-6 |
|---|---|
分子式 |
C9H12ClNO |
分子量 |
185.65 g/mol |
IUPAC名 |
1-(3-chloroanilino)propan-2-ol |
InChI |
InChI=1S/C9H12ClNO/c1-7(12)6-11-9-4-2-3-8(10)5-9/h2-5,7,11-12H,6H2,1H3 |
InChIキー |
IKEBQDAAZBVUBX-UHFFFAOYSA-N |
正規SMILES |
CC(CNC1=CC(=CC=C1)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


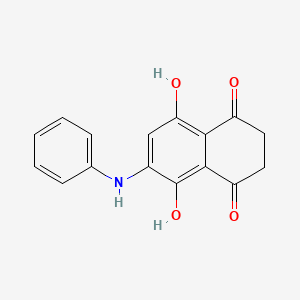
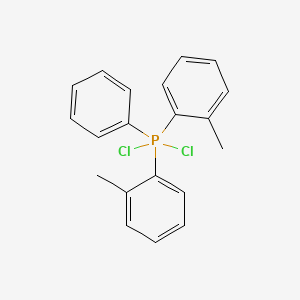
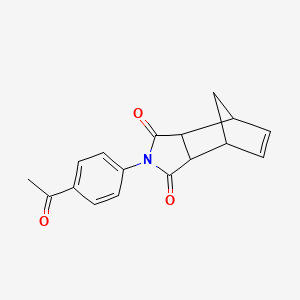
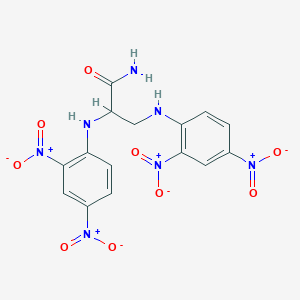
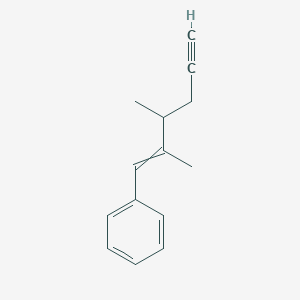
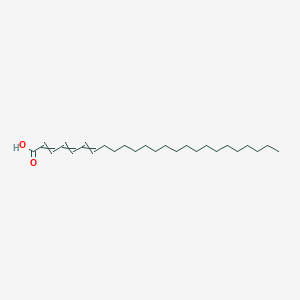
![4,4'-[1,3-Phenylenedi(hydrazin-2-yl-1-ylidene)]bis(3-hydroxycyclohexa-2,5-dien-1-one)](/img/structure/B14313008.png)

